The Chemical Architecture and Reactivity of 2-Formyl-N-phenylbenzamide: A Comprehensive Guide for Medicinal Chemists
The Chemical Architecture and Reactivity of 2-Formyl-N-phenylbenzamide: A Comprehensive Guide for Medicinal Chemists
Executive Summary
2-Formyl-N-phenylbenzamide is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Characterized by an ortho-relationship between a reactive formyl group and an N-phenylamide moiety, this compound is not merely a static structure but a dynamic system. It is renowned for its ring-chain tautomerism, existing in equilibrium with its cyclic counterpart, 3-hydroxy-2-phenylisoindolin-1-one[1]. This in-depth technical guide explores its physicochemical properties, mechanistic behavior, and provides a self-validating synthetic protocol designed to empower researchers in the development of complex heterocycles, such as Urotensin-II receptor antagonists[2].
Structural Biology & Physicochemical Profiling
At its core, 2-formyl-N-phenylbenzamide features an electrophilic aldehyde and a weakly nucleophilic amide nitrogen positioned ortho to each other on a benzene ring. This proximity is the primary driver of its unique reactivity and structural duality.
Table 1: Physicochemical Properties of 2-Formyl-N-phenylbenzamide
| Property | Value / Description |
| Chemical Name | 2-Formyl-N-phenylbenzamide |
| Synonym (Tautomer) | 3-Hydroxy-2-phenylisoindolin-1-one |
| CAS Registry Number | 106149-47-7[3] |
| Molecular Formula | C14H11NO2[3] |
| Molecular Weight | 225.24 g/mol [3] |
| SMILES String | O=Cc1ccccc1C(=O)Nc2ccccc2 |
| Key Functional Groups | Formyl (-CHO), Secondary Amide (-CONH-), Phenyl rings |
The Core Phenomenon: Ring-Chain Tautomerism
The most critical aspect of 2-formyl-N-phenylbenzamide is its dynamic structural state. In solution, the molecule undergoes ring-chain tautomerism[4]. The lone pair on the amide nitrogen can intramolecularly attack the electrophilic carbonyl carbon of the ortho-formyl group, forming a cyclic hemiaminal: 3-hydroxy-2-phenylisoindolin-1-one.
Causality in Reactivity: As an Application Scientist, I emphasize that understanding this equilibrium is paramount for reaction design. If your goal is to utilize the aldehyde for condensation (e.g., forming a hydrazone), you must drive the equilibrium toward the open-chain form, typically by using specific polar aprotic solvents that stabilize the open conformation. Conversely, if the goal is to substitute the hydroxyl group of the hemiaminal (e.g., via N-acyliminium ion intermediates), acidic conditions are employed to protonate the hydroxyl group, facilitating water loss and generating a highly reactive electrophilic center for nucleophilic attack[5].
Ring-chain tautomerism between 2-formyl-N-phenylbenzamide and its cyclic isoindolinone form.
Mechanistic Reactivity & Synthetic Applications
The 2-formylbenzamide motif is a privileged scaffold. Its derivatives are heavily utilized in the synthesis of isoindolinones, which are core structures in numerous biologically active compounds.
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Medicinal Chemistry (Urotensin-II Antagonists): Research has demonstrated that piperazino-isoindolinone derivatives, synthesized from similar 3-hydroxyisoindolin-1-one precursors, act as potent nonpeptide Urotensin-II (U-II) receptor antagonists, showing single-digit nanomolar potency in functional assays[2].
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Multicomponent Reactions: The compound participates efficiently in Brønsted acid-promoted cascade reactions. For instance, condensation of 2-formylbenzoic acid with anilines yields the imine intermediate, which rapidly cyclizes to the isoindolinone core. This can be trapped by various nucleophiles to form complex pentacyclic or functionalized isoindolin-1-ones[5].
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Phosphinoyl-Functionalization: Catalyst-free Kabachnik–Fields-type reactions utilizing 2-formylbenzoic acid, primary amines (like aniline), and secondary phosphine oxides yield 3-oxoisoindolin-1-ylphosphine oxides, showcasing the high atom economy achievable with this scaffold[6].
Experimental Protocol: Synthesis and Characterization
To ensure high fidelity in your synthetic workflows, the following protocol details the condensation of 2-formylbenzoic acid (phthalaldehydic acid) with aniline to yield 2-formyl-N-phenylbenzamide (isolated predominantly as its cyclic tautomer, 3-hydroxy-2-phenylisoindolin-1-one). This method is designed as a self-validating system.
Materials:
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2-Formylbenzoic acid (1.0 equiv)
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Aniline (1.05 equiv)
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Solvent: Water (Green chemistry approach)[7]
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Catalyst: Acetic acid (catalytic amount)
Step-by-Step Methodology:
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Reagent Preparation: In a round-bottom flask, suspend 2-formylbenzoic acid (10 mmol) in 20 mL of water. Add a catalytic amount of acetic acid (1 mL) to activate the carbonyl carbon.
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Amine Addition: Slowly add aniline (10.5 mmol) dropwise to the suspension at room temperature. Causality: Slow addition prevents localized overheating and minimizes the formation of bis-aniline aminal byproducts.
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Condensation & Cyclization: Heat the reaction mixture to 100 °C for 12 hours. The initial condensation forms the imine, which subsequently undergoes intramolecular cyclization to the thermodynamically stable isoindolinone ring[5].
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the UV-active 2-formylbenzoic acid spot (lower Rf) and the emergence of a new, distinct product spot (higher Rf) validates reaction progression.
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Workup & Isolation: Upon completion, cool the mixture to 0–5 °C in an ice bath. The product will precipitate as pale yellow/white crystals. Self-Validation: The formation of a precipitate confirms the successful generation of the highly crystalline cyclic tautomer. Filter the solid under vacuum and wash with cold water to remove unreacted aniline and acetic acid.
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Purification: Recrystallize the crude solid from a mixture of methanol and diethyl ether to yield pure 3-hydroxy-2-phenylisoindolin-1-one[8]. Confirm purity via 1H-NMR (look for the characteristic hemiaminal CH proton singlet around 6.0-6.5 ppm, distinct from an aldehyde proton at >9.5 ppm).
Step-by-step experimental workflow for the synthesis of 2-formyl-N-phenylbenzamide.
References
1.3 - Molaid.com 2. - ChemBuyersGuide.com 3.8 - Google Patents 4. 1 - ResearchGate 5.2 - ResearchGate 6. 4 - Semantic Scholar 7.6 - RSC Publishing 8.7 - Benchchem 9.5 - RHHZ.net
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 苯酰胺,2-甲酰基-N-苯基- - CAS号 106149-47-7 - 摩熵化学 [molaid.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01610E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CA2109975A1 - Diaminobenzoic acid derivatives - Google Patents [patents.google.com]
